2-Tert-butyl-4,8-dichloroquinazoline
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Overview
Description
2-Tert-butyl-4,8-dichloroquinazoline is a chemical compound with the molecular formula C12H12Cl2N2 and a molecular weight of 255.14 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of tert-butyl and dichloro substituents on the quinazoline core imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4,8-dichloroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and tert-butyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring.
Chlorination: The final step involves the chlorination of the quinazoline ring at the 4 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4,8-dichloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The quinazoline ring can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Coupling: Palladium catalysts and bases like triethylamine are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and quinazoline derivatives with extended conjugation or functional groups.
Scientific Research Applications
2-Tert-butyl-4,8-dichloroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4,8-dichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-chloroquinazoline: Similar structure but with only one chloro substituent.
4,8-Dichloroquinazoline: Lacks the tert-butyl group.
2-Tert-butylquinazoline: Lacks the chloro substituents.
Uniqueness
2-Tert-butyl-4,8-dichloroquinazoline is unique due to the presence of both tert-butyl and dichloro substituents, which impart distinct chemical and physical properties
Biological Activity
2-Tert-butyl-4,8-dichloroquinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12Cl2N2
- Molecular Weight : 304.17 g/mol
- IUPAC Name : this compound
The unique structure of this compound, characterized by tert-butyl and dichloro substituents, enhances its reactivity and interaction with biological targets.
Research indicates that this compound exhibits significant biological activity primarily through:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Signal Transduction Modulation : It interacts with proteins in signal transduction pathways that are crucial for cancer cell survival and growth.
Biological Activities
The compound has been studied for various biological activities:
- Anti-Cancer Activity : It demonstrates effectiveness against multiple cancer cell lines by targeting molecular pathways associated with tumor growth. In vitro studies have shown that it can induce apoptosis in these cells.
- Anti-Inflammatory Properties : There is evidence suggesting that it may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : Some studies have indicated potential antimicrobial properties, although further research is needed to confirm these effects.
Study on Anti-Cancer Activity
A pivotal study investigated the anti-cancer properties of this compound against various cancer cell lines. The results indicated:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Kinase inhibition |
HeLa (Cervical) | 18 | Signal transduction modulation |
This study highlights the compound's potential as a therapeutic agent in oncology.
Interaction Studies
Further interaction studies utilized techniques such as surface plasmon resonance to determine binding affinities with various targets involved in cancer signaling pathways. These studies confirmed the compound's ability to selectively bind to key proteins, enhancing its therapeutic profile.
Comparison with Related Compounds
To understand its unique properties, a comparison with structurally similar compounds was conducted:
Compound Name | Structure | Similarity Index |
---|---|---|
2-Chloroquinazoline | CHClN | 0.85 |
4-Chloroquinazoline | CHClN | 0.82 |
Benzyl-2-chloroquinazoline | CHClN | 0.78 |
Tert-butyl-2-chloroquinazoline | CHClN | 0.90 |
These compounds illustrate how variations in substituents can influence biological activity and chemical properties.
Properties
CAS No. |
887592-17-8 |
---|---|
Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-tert-butyl-4,8-dichloroquinazoline |
InChI |
InChI=1S/C12H12Cl2N2/c1-12(2,3)11-15-9-7(10(14)16-11)5-4-6-8(9)13/h4-6H,1-3H3 |
InChI Key |
OXRJONGCPOCTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl |
Origin of Product |
United States |
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